methanone CAS No. 477712-08-6](/img/structure/B2483013.png)
[5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazol-3-yl](morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazol-3-ylmethanone” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Synthesis Analysis
While there isn’t specific information on the synthesis of this exact compound, related compounds have been synthesized starting from 4-chlorobenzoic acid. The process involves several steps including esterification, hydrazination, salt formation, and cyclization .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazol-3-ylmethanone”:
Antiviral Activity
This compound has shown potential as an antiviral agent. Research indicates that derivatives of pyrazole, including this compound, can inhibit the replication of various viruses. The structural features of the compound allow it to interact with viral proteins, potentially blocking their function and preventing the virus from multiplying .
Antimalarial Properties
Pyrazole derivatives, including our compound of interest, have been evaluated for their antimalarial activity. These compounds can interfere with the life cycle of the malaria parasite, Plasmodium falciparum, by inhibiting key enzymes necessary for its survival . This makes them promising candidates for the development of new antimalarial drugs.
Antileishmanial Activity
The compound has also been studied for its antileishmanial properties. Leishmaniasis, caused by protozoan parasites, is a significant health problem in many parts of the world. Pyrazole derivatives have been found to exhibit activity against Leishmania species, potentially by disrupting the parasite’s metabolic pathways .
Anticancer Potential
Research has shown that pyrazole derivatives can act as anticancer agents. This compound, in particular, has been found to inhibit the growth of various cancer cell lines. It may work by inducing apoptosis (programmed cell death) in cancer cells or by inhibiting specific enzymes involved in cell proliferation .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in preclinical studies. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential candidate for the treatment of inflammatory diseases such as arthritis .
Antimicrobial Activity
Pyrazole derivatives, including this compound, have been found to possess antimicrobial properties. They can inhibit the growth of a range of bacterial and fungal pathogens. This activity is likely due to the compound’s ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .
Neuroprotective Effects
There is emerging evidence that this compound may have neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress and apoptosis in experimental models. This suggests potential applications in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Agricultural Applications
Beyond medical applications, this compound has potential uses in agriculture. It can act as a pesticide or herbicide, protecting crops from pests and diseases. Its ability to inhibit specific enzymes in pests makes it an effective tool for improving crop yields and reducing agricultural losses .
These diverse applications highlight the significant potential of “5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazol-3-ylmethanone” in various fields of scientific research.
Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides A brief review of the biological potential of indole derivatives Synthesis, antileishmanial, antimalarial evaluation and molecular
Safety and Hazards
properties
IUPAC Name |
[5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)pyrazol-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl3N3O2/c21-14-3-1-13(2-4-14)18-12-17(20(27)25-7-9-28-10-8-25)24-26(18)19-11-15(22)5-6-16(19)23/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDMIBVHWWZUED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NN(C(=C2)C3=CC=C(C=C3)Cl)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2482930.png)
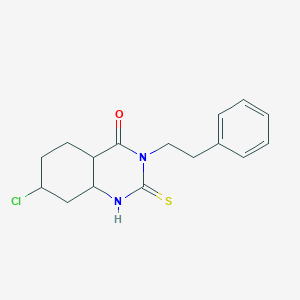
![(1R,2R)-2-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B2482933.png)
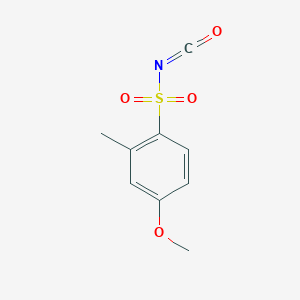
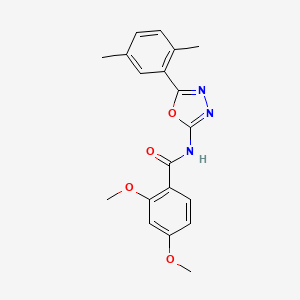

![3-(2-chloro-6-fluorophenyl)-5-methyl-4-[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]isoxazole](/img/structure/B2482939.png)
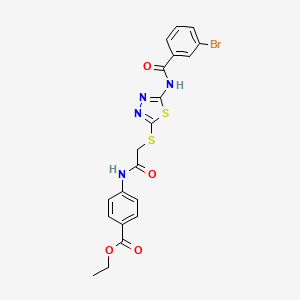
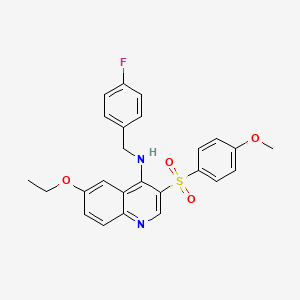
![5-methyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2482946.png)
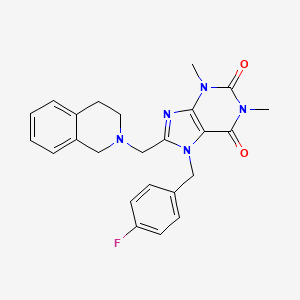
![3-(3-(dimethylamino)benzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2482949.png)
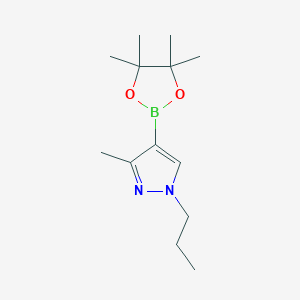
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2482951.png)